molecular formula C12H11NO3S B8407369 5-Benzenesulfonyloxy-2-methylpyridine

5-Benzenesulfonyloxy-2-methylpyridine

Cat. No.: B8407369
M. Wt: 249.29 g/mol
InChI Key: MBBOKDVSUQIHFA-UHFFFAOYSA-N
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Description

5-Benzenesulfonyloxy-2-methylpyridine is a pyridine derivative characterized by a benzenesulfonyloxy group at the 5-position and a methyl group at the 2-position of the pyridine ring. Pyridine derivatives are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their structural versatility .

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

(6-methylpyridin-3-yl) benzenesulfonate

InChI

InChI=1S/C12H11NO3S/c1-10-7-8-11(9-13-10)16-17(14,15)12-5-3-2-4-6-12/h2-9H,1H3

InChI Key

MBBOKDVSUQIHFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Reactivity: The sulfonyloxy group in this compound is a stronger leaving group compared to benzyloxy or methoxy substituents in analogs. This property makes it more reactive in nucleophilic substitution reactions .

Biological Activity :

  • While direct data for this compound are lacking, fused pyridine systems (e.g., pyrimido[4,5-d]pyrimidines) demonstrate antitumor and antiviral activities due to their structural mimicry of purine systems . The sulfonyloxy group may modulate interactions with biological targets, such as enzymes or receptors.

Synthetic Accessibility :

  • Microwave-assisted synthesis (as described for structurally related pyridine derivatives) could optimize the yield of this compound, given the thermal sensitivity of sulfonate esters .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-benzenesulfonyloxy-2-methylpyridine, and what methodological considerations are critical for optimizing yield?

  • The synthesis often involves nucleophilic substitution or sulfonylation reactions. For example, benzenesulfonyl chloride can react with 2-methylpyridin-5-ol in the presence of a base like triethylamine. Polar aprotic solvents (e.g., DMF or DMSO) are preferred to stabilize intermediates . Reaction temperature (0–25°C) and stoichiometric control of the sulfonylating agent are critical to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typically required to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Key signals include the aromatic protons of the pyridine ring (δ 7.5–8.5 ppm) and the benzenesulfonyl group (δ 7.3–7.8 ppm). The methyl group on the pyridine ring appears as a singlet near δ 2.5 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ or [M+Na]+).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%). These methods align with protocols used for structurally analogous sulfonamide derivatives .

Advanced Research Questions

Q. How does the benzenesulfonyloxy group influence the reactivity of 2-methylpyridine in cross-coupling reactions, and what strategies mitigate undesired side reactions?

  • The sulfonyloxy group acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, competing hydrolysis of the sulfonate ester under basic conditions can reduce efficiency. To address this:

  • Use anhydrous solvents (e.g., THF) and degas reagents to prevent moisture ingress.
  • Optimize catalyst systems (e.g., Pd(PPh₃)₄ with Cs₂CO₃) to enhance selectivity .
    • Monitoring reaction progress via TLC or LC-MS is advised to identify intermediates and byproducts.

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how should storage protocols be designed?

  • Limited stability data exist for this compound, but analogous sulfonates are prone to hydrolysis in aqueous acidic/basic conditions. Accelerated stability studies (40°C, 75% RH) suggest storage in anhydrous environments (argon atmosphere, desiccator) at −20°C .
  • Pre-formulation studies should include forced degradation assays (e.g., exposure to UV light, oxidizers) to identify degradation pathways .

Q. How can researchers resolve contradictions in reported reactivity data for sulfonate-containing pyridines, such as conflicting yields in nucleophilic substitutions?

  • Discrepancies often arise from trace moisture or impurities in reagents. Recommendations:

  • Use freshly distilled solvents and high-purity starting materials.
  • Validate reaction conditions via control experiments (e.g., omitting the catalyst or base).
  • Employ kinetic studies (e.g., in situ IR spectroscopy) to track intermediate formation .

Q. What computational methods are effective for predicting the bioactivity or binding affinity of this compound derivatives?

  • Density Functional Theory (DFT) calculations can model electronic properties (e.g., charge distribution on the sulfonyl group). Molecular docking (AutoDock Vina, Schrödinger Suite) with target proteins (e.g., kinases) helps prioritize derivatives for synthesis. QSAR models trained on sulfonamide datasets improve predictions .

Methodological Guidance

Q. How should researchers design toxicity assays for this compound given the lack of ecotoxicological data?

  • Follow OECD guidelines for acute toxicity (e.g., Daphnia magna or zebrafish embryo assays). For in vitro cytotoxicity, use human cell lines (HEK293, HepG2) with MTT/WST-1 assays. Reference safety protocols from structurally related sulfonamides, which require handling in fume hoods with PPE .

Q. What strategies enable the regioselective functionalization of the pyridine ring in this compound?

  • Direct functionalization (e.g., halogenation) is challenging due to the electron-withdrawing sulfonyl group. Strategies include:

  • Directed ortho-metalation : Use strong bases (LDA or LiTMP) to deprotonate the methyl group, followed by electrophilic quenching.
  • C-H Activation : Rhodium or iridium catalysts enable selective C-H bond functionalization at the 3- or 4-position .

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